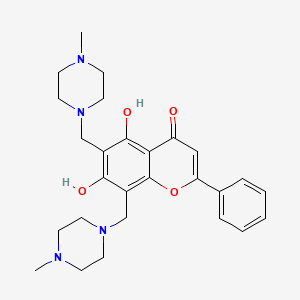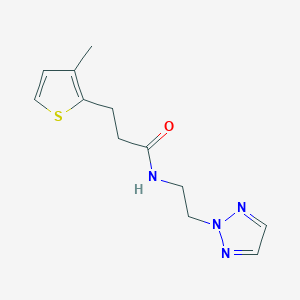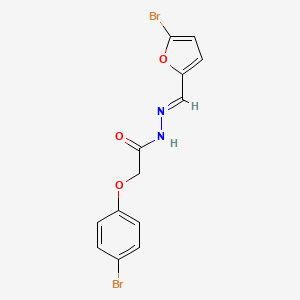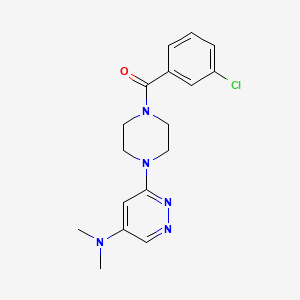![molecular formula C22H17ClN4O2 B2431891 2-amino-4-(2-clorofenil)-7-metil-5-oxo-6-(piridin-2-ilmetil)-5,6-dihidro-4H-pirano[3,2-c]piridina-3-carbonitrilo CAS No. 758700-72-0](/img/structure/B2431891.png)
2-amino-4-(2-clorofenil)-7-metil-5-oxo-6-(piridin-2-ilmetil)-5,6-dihidro-4H-pirano[3,2-c]piridina-3-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities . They have received increasing attention due to their potential pharmacological properties .
Synthesis Analysis
The synthesis of these types of compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . Karami et al. reported a good procedure for the preparation of new pyrano [2,3- H ]coumarin derivatives from the reaction of 5,7-dihydroxy-4-substituted coumarins, malononitrile, and aromatic aldehydes in the presence of K2CO3 as a basic catalyst .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyran ring, a pyridine ring, a nitrile group, and a chlorophenyl group. The presence of these functional groups makes it a key intermediate for subsequent transformations .Aplicaciones Científicas De Investigación
Inhibición de la influenza A: Xue et al. informaron que el 6-amino-4-isobutoxicarboxilato de metilo de 1H-indol mostró actividad inhibitoria contra la influenza A con un valor de IC50 de 7,53 μmol/L . Este compuesto demostró una selectividad prometedora contra el virus CoxB3.
Agentes antivirales de amplio espectro: Cihan-Üstündag et al. prepararon derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida y los probaron contra varios virus de ARN y ADN. Compuestos como 1-(5-fluoro-3-fenil-1H-indol-2-carbonil)-4-metiltiosemicarbazida y 4-etil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron una potente actividad antiviral contra el virus Coxsackie B4 .
Actividad anti-VIH
La estructura del compuesto sugiere posibles interacciones con objetivos relacionados con el VIH. Selvam et al. sintetizaron derivados de 4-[(1,2-dihidro-2-oxo-3H-indol-3-ilideno)amino]N(4,6-dimetil-2-pirimidinil)-benceno y evaluaron su actividad anti-VIH. Estos compuestos mostraron resultados prometedores contra las cepas VIH-1 (IIIB) y VIH-2 (ROD) en células infectadas agudamente .
Conclusión
El andamiaje de indol, presente en nuestro compuesto de interés, tiene un inmenso potencial para el descubrimiento de fármacos. Sus diversas actividades biológicas requieren una mayor exploración, y los investigadores continúan sintetizando nuevos derivados de indol para nuevas posibilidades terapéuticas. ¡Esté atento a esta fascinante clase de compuestos a medida que contribuyen al avance de la medicina! 🌟🔬
Mecanismo De Acción
Target of Action
It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which suggests that this compound may also interact with multiple targets.
Mode of Action
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it is likely that this compound affects multiple biochemical pathways.
Result of Action
Given the range of biological activities associated with similar compounds , it is likely that this compound has a variety of molecular and cellular effects.
Action Environment
It is known that similar compounds should be kept away from alkaline materials, strong bases, strong acids, oxoacids, and epoxides , suggesting that these environmental factors could potentially influence the action of this compound.
Propiedades
IUPAC Name |
2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-13-10-18-20(22(28)27(13)12-14-6-4-5-9-26-14)19(16(11-24)21(25)29-18)15-7-2-3-8-17(15)23/h2-10,19H,12,25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBCKAWDRDESGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2431808.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2431809.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2431811.png)

![2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2431813.png)

![2-(4-chlorophenoxy)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2431815.png)


![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2431824.png)
![N-(3-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2431826.png)

![2-[2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431831.png)